molecular formula C24H29ClN2O5 B1604533 Carbobenzyloxyleucyl-tyrosine chloromethyl ketone CAS No. 56979-35-2

Carbobenzyloxyleucyl-tyrosine chloromethyl ketone

Cat. No. B1604533
CAS RN: 56979-35-2
M. Wt: 460.9 g/mol
InChI Key: BXNJBFCUDNXPPQ-SFTDATJTSA-N
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Description

Carbobenzyloxyleucyl-tyrosine chloromethyl ketone is a chemical compound with the molecular formula C26H32Cl2N2O7 . Its average mass is 555.448 Da and its monoisotopic mass is 554.158630 Da .


Synthesis Analysis

The synthesis of chloromethyl ketones, such as carbobenzyloxyleucyl-tyrosine chloromethyl ketone, involves the chloromethylation of aromatic compounds. This process is catalyzed by zinc iodide and involves a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 .

Scientific Research Applications

  • Protease Affinity Labels : Carbobenzyloxyleucyl-tyrosine chloromethyl ketone has been used in protease affinity labels, particularly through the incorporation of tyrosine for radioiodination. This approach is beneficial in labeling proteases in complex biological systems (Rauber, Wikstrom, & Shaw, 1988).

  • Inactivation of Enzymes : It has been used to inactivate enzymes like subtilisin BPN′, with research showing that derivatives of this compound can significantly inactivate certain enzymes (Morihara & Oka, 1970).

  • Synergistic Effects in Protein-Tyrosine Phosphorylation : Studies have shown that compounds like Carbobenzyloxyleucyl-tyrosine chloromethyl ketone, when used with other compounds, can increase protein-tyrosine phosphorylation in avian cells, suggesting a potential role in cellular signaling pathways (Van Wart-Hood, Linder, & Burr, 1989).

  • Structural Analysis of Enzyme-Inhibitor Complexes : Research involving X-ray diffraction and NMR spectra has been conducted to understand the structural aspects of enzyme-inhibitor complexes, with carbobenzyloxylysyl chloromethyl ketone playing a crucial role (Scott et al., 1986).

  • Metabolic Studies : The metabolism of amino acids like phenylalanine and tyrosine has been studied in relation to compounds like Carbobenzyloxyleucyl-tyrosine chloromethyl ketone, providing insights into biochemical pathways (Lerner, 1949).

  • Study of Nuclear Receptors : This compound has been used to study the effects on specific binding of triiodothyronine to rat liver nuclear receptors, indicating its potential in understanding hormone-receptor interactions (Brtko et al., 1992).

  • Discrimination of Zymogen/Enzyme : It has been applied in the study of zymogen/enzyme discrimination, providing a method to differentiate between these two forms of proteolytic enzymes (Williams, Krishnaswamy, & Mann, 1989).

properties

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-4-chloro-1-(4-hydroxyphenyl)-3-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29ClN2O5/c1-16(2)12-21(27-24(31)32-15-18-6-4-3-5-7-18)23(30)26-20(22(29)14-25)13-17-8-10-19(28)11-9-17/h3-11,16,20-21,28H,12-15H2,1-2H3,(H,26,30)(H,27,31)/t20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNJBFCUDNXPPQ-SFTDATJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)CCl)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)CCl)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00972455
Record name 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-[4-chloro-1-(4-hydroxyphenyl)-3-oxobutan-2-yl]-4-methylpentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00972455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbobenzyloxyleucyl-tyrosine chloromethyl ketone

CAS RN

56979-35-2
Record name Carbobenzyloxyleucyl-tyrosine chloromethyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056979352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-[4-chloro-1-(4-hydroxyphenyl)-3-oxobutan-2-yl]-4-methylpentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00972455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Crewe, C Schafer, I Lee, M Kinter… - Journal of Biological …, 2017 - ASBMB
Cardiac metabolic inflexibility is driven by robust up-regulation of pyruvate dehydrogenase kinase 4 (PDK4) and phosphorylation-dependent inhibition of pyruvate dehydrogenase (PDH…
Number of citations: 45 www.jbc.org
C Zheng - 2022 - mediatum.ub.tum.de
Serine proteases are one type of enzymes that are able to cleave peptide bonds in proteins, in which serine serves as a nucleophile at the active site. Because of the important …
Number of citations: 2 mediatum.ub.tum.de

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